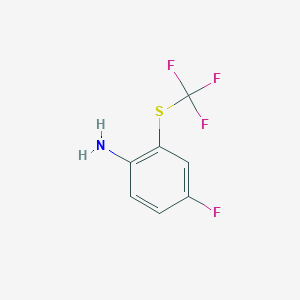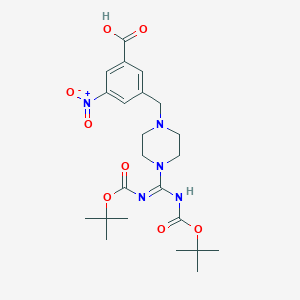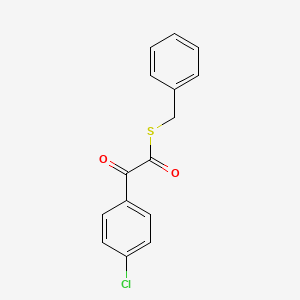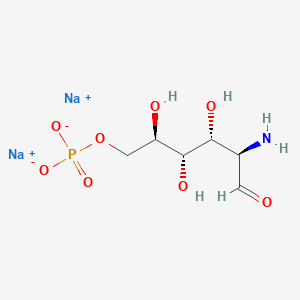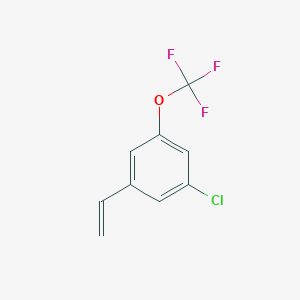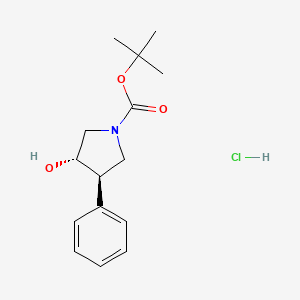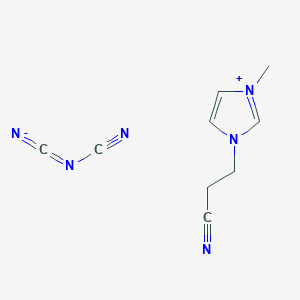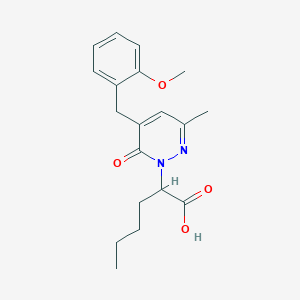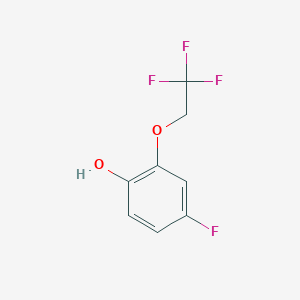
4-Fluoro-2-(2,2,2-trifluoroethoxy)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-2-(2,2,2-trifluoroethoxy)phenol is an organic compound with the molecular formula C8H6F4O2 It is characterized by the presence of a phenol group substituted with a fluoro group at the 4-position and a trifluoroethoxy group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-(2,2,2-trifluoroethoxy)phenol can be achieved through several methods. One common approach involves the reaction of phenol with trifluoroethanol under alkaline conditions to form 2-(2,2,2-trifluoroethoxy)phenol . This intermediate can then be further reacted with a fluorinating agent to introduce the fluoro group at the 4-position.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled reaction environments are common practices to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
4-Fluoro-2-(2,2,2-trifluoroethoxy)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: The fluoro and trifluoroethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogenating agents and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group typically yields quinones, while reduction can produce hydroxy derivatives.
Applications De Recherche Scientifique
4-Fluoro-2-(2,2,2-trifluoroethoxy)phenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Fluoro-2-(2,2,2-trifluoroethoxy)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the fluoro and trifluoroethoxy groups can influence the compound’s lipophilicity and membrane permeability. These interactions can affect various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Fluoro-2-(trifluoromethyl)phenol: Similar in structure but with a trifluoromethyl group instead of a trifluoroethoxy group.
2,5-Bis(2,2,2-trifluoroethoxy)phenyl-tethered 1,3,4-Oxadiazoles: Contains two trifluoroethoxy groups and an oxadiazole ring.
Uniqueness
4-Fluoro-2-(2,2,2-trifluoroethoxy)phenol is unique due to the specific positioning of the fluoro and trifluoroethoxy groups on the phenol ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C8H6F4O2 |
|---|---|
Poids moléculaire |
210.13 g/mol |
Nom IUPAC |
4-fluoro-2-(2,2,2-trifluoroethoxy)phenol |
InChI |
InChI=1S/C8H6F4O2/c9-5-1-2-6(13)7(3-5)14-4-8(10,11)12/h1-3,13H,4H2 |
Clé InChI |
PTKRSTBYXWJROB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1F)OCC(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(Benzoylamino)Phenyl]-4-[[5-[[2-Chloro-5-(Trifluoromethyl)Phenyl]Carbamoyl]-2-Methoxyphenyl]Hydrazinylidene]-3-Oxonaphthalene-2-Carboxamide](/img/structure/B12843172.png)

